CD9 antigen - 147785-22-6

CD9 antigen

Catalog Number: EVT-1519802
CAS Number: 147785-22-6
Molecular Formula: C6H7NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CD9 is classified under the tetraspanin family due to its structural features, which include four hydrophobic domains that span the cellular membrane. It was initially identified as a surface protein in non-T acute lymphoblastic leukemia cells and developing B-lymphocytes. The gene encoding CD9 is located on chromosome 1 in humans and is known to be involved in various cellular interactions and signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of CD9 can be achieved through recombinant DNA technology. The gene encoding CD9 is cloned into an expression vector, which is then transfected into suitable host cells (e.g., HEK293 or CHO cells). Following transfection, the cells are cultured under conditions that promote protein expression. The expressed CD9 protein can be purified using affinity chromatography techniques, often utilizing antibodies specific to CD9 for isolation.

In recent studies, advanced techniques such as surface plasmon resonance (SPR) have been employed to analyze the binding kinetics of CD9 with various ligands. This allows for detailed characterization of its interactions at the molecular level .

Molecular Structure Analysis

Structure and Data

The molecular structure of CD9 consists of four transmembrane helices connected by short extracellular loops and longer cytoplasmic tails. The extracellular domains are crucial for mediating interactions with other proteins, including integrins and other tetraspanins. The predicted molecular weight of CD9 is approximately 24 kDa, although glycosylation can affect its apparent size on SDS-PAGE .

Structural Features

  • Transmembrane Domains: Four hydrophobic segments.
  • Extracellular Loops: Two large loops that facilitate protein-protein interactions.
  • Cytoplasmic Domains: Short tails that participate in signaling pathways.
Chemical Reactions Analysis

Reactions and Technical Details

CD9 participates in several biochemical reactions primarily related to cell signaling and adhesion. It forms complexes with integrins, influencing their affinity for ligands and thus playing a role in cell migration and adhesion processes. Additionally, CD9 has been shown to interact with other tetraspanins like CD81 and CD151, forming tetraspanin-enriched microdomains that are essential for various cellular functions.

Studies have demonstrated that the binding of CD9 to integrins can enhance cell adhesion to extracellular matrix components, which is critical during immune responses and tissue repair .

Mechanism of Action

Process and Data

The mechanism of action of CD9 involves its role as a facilitator in cell signaling pathways. Upon ligand binding, CD9 undergoes conformational changes that promote the clustering of tetraspanins and integrins at the cell membrane. This clustering enhances signal transduction through integrin activation, leading to downstream effects such as cytoskeletal rearrangement and altered gene expression.

Research indicates that CD9 may also modulate immune responses by influencing T cell activation and proliferation through its interactions with accessory molecules on antigen-presenting cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 24 kDa.
  • Isoelectric Point: Varies depending on glycosylation; typically around 6.0-7.0.
  • Solubility: Membrane-bound; requires detergents for solubilization.

Chemical Properties

CD9 is stable under physiological conditions but may undergo post-translational modifications such as glycosylation, which can affect its function and interactions with other proteins. Its interaction with antibodies has been exploited for diagnostic purposes in various diseases .

Applications

Scientific Uses

CD9 has significant applications in immunology and cancer research:

  • Biomarker for Cancer: Elevated levels of CD9 are associated with various cancers, making it a potential biomarker for diagnosis or prognosis.
  • Therapeutic Target: Due to its role in cell adhesion and migration, targeting CD9 may provide therapeutic avenues for inhibiting tumor metastasis.
  • Vaccine Development: Research into the role of CD9 in T cell activation could lead to advancements in vaccine strategies aimed at enhancing immune responses .
Structural & Molecular Characterization of CD9 Antigen

Genomic Organization & Evolutionary Conservation of CD9 Gene

The human CD9 gene (Gene ID: 928) is located on chromosome 12p13.31, spanning approximately 38.3 kilobases. It comprises 8 exons and 7 introns, with the coding sequence initiating in exon 2. The promoter region lacks TATA and CAAT boxes but contains multiple cis-regulatory elements, including Sp1 transcription factor binding sites and a consensus sequence for the zinc-finger protein EGR-1 (Early Growth Response-1), which modulates basal expression [4] [6]. The 5′-untranslated region (UTR) includes a CpG island, suggesting epigenetic regulation potential [4].

Evolutionarily, CD9 is highly conserved across vertebrates. The mouse Cd9 gene shares ~80% coding sequence homology with human CD9, while teleost fish (e.g., Japanese flounder, Paralichthys olivaceus) express orthologs (PoCD9.1 and PoCD9.3) with 60–70% amino acid identity to human CD9 [7]. These homologs retain characteristic tetraspanin structural motifs and participate in immune responses against bacterial pathogens, underscoring functional conservation [7].

Table 1: Genomic Features of CD9 Across Species

SpeciesChromosomal LocationExon CountGene Length (kb)Conservation vs. Human
Human (Homo sapiens)12p13.31838.3100%
Mouse (Mus musculus)6F38~35.5~80% (amino acid)
Rat (Rattus norvegicus)1q218~20.0~79% (amino acid)
Japanese flounder (Paralichthys olivaceus)N/ANot specifiedNot specified60–70% (amino acid)

Tetraspanin Family: Comparative Analysis of CD9 Structural Motifs

CD9 belongs to the transmembrane 4 superfamily (tetraspanins), characterized by four hydrophobic transmembrane domains (TM1–TM4) that delimit two extracellular loops (small/EC1 and large/EC2) and short cytoplasmic termini. The large extracellular loop (LEL) of CD9 (residues 113–195) contains a conserved CCG motif and two disulfide bonds (Cys152-Cys181 and Cys153-Cys167) that stabilize a rigid mushroom-like structure [3] [9]. Compared to other tetraspanins:

  • CD81: Shares 60% structural homology but possesses a cholesterol-binding residue (Glu219) absent in CD9 (Gly210) [3].
  • CD63: Has a longer LEL with three disulfide bonds versus two in CD9 [9].
  • CD82: Contains an extended C-terminal tail, while CD9’s C-terminus is truncated [4].

The transmembrane domain arrangement forms a reversed cone-like architecture with a central cavity. This geometry induces negative membrane curvature, facilitating CD9 localization in regions like microvilli and exosomes [3]. Molecular dynamics simulations reveal conformational flexibility in CD9’s LEL, transitioning between "closed" (SEL-associated) and "open" states, potentially regulating partner protein access [3].

Table 2: Structural Motifs in Key Tetraspanins

FeatureCD9CD81CD63
Disulfide Bonds (LEL)2 (Cys152-Cys181, Cys153-Cys167)2 (Cys156-Cys190, Cys157-Cys179)3
N-Glycosylation SiteAsn157 (SEL)Asn163 (LEL)Asn130 (LEL)
Cholesterol-Binding ResidueAbsent (Gly210)Present (Glu219)Absent
Cytoplasmic Tail LengthShort (3–4 residues)Short (17 residues)Long (38 residues)

Post-Translational Modifications: Glycosylation & Palmitoylation Patterns

CD9 undergoes two critical post-translational modifications:

  • N-Glycosylation: A single site at Asn157 in the short extracellular loop (SEL) adds ~3–5 kDa to the core 24-kDa protein. Glycosylation facilitates surface expression and interactions with integrins like α3β1 and α6β1 [1] [9].
  • Palmitoylation: Cytosolic cysteine residues (Cys9, Cys79, Cys87, Cys219) are covalently attached to palmitate lipids. This modification anchors CD9 to the plasma membrane and promotes its integration into tetraspanin-enriched microdomains (TEMs) by enhancing affinity for cholesterol and other tetraspanins [1] [9]. Mutagenesis studies show palmitoylation-deficient CD9 fails to recruit partner proteins (e.g., EWI-2) to TEMs, disrupting adhesion signaling [9].

Tetraspanin-Enriched Microdomains (TEMs): Assembly & Molecular Partners

CD9 serves as a central organizer of TEMs—dynamic membrane platforms concentrating receptors, signaling proteins, and adhesion molecules. Assembly involves:

  • Homo-oligomerization: CD9 self-associates via TM regions [9].
  • Hetero-tetraspanin interactions: Direct binding to CD81, CD63, and CD151 [9] [11].
  • Partner protein recruitment: CD9’s LEL and TM domains bind non-tetraspanin partners, including:
  • Integrins (α3β1, α6β1): Regulate cell adhesion and motility [1].
  • EWI proteins (EWI-2, EWI-F): Cryo-EM structures show CD9-EWI-2 interactions involve TM domain residues and protein/lipid cooperativity [3].
  • ADAMs (ADAM10, ADAM17): Mediate ectodomain shedding of growth factors [9].

TEMs function as "molecular facilitators": CD9 clustering alters membrane topology, creating curvature-sensitive zones for vesicle budding (e.g., exosomes) and signal transduction [3] [7]. In Japanese flounder, PoCD9.1/9.3 enrich TEMs with immune receptors (e.g., MHC-II), enhancing bacterial clearance during Edwardsiella piscicida infection [7].

Table 3: Key Molecular Partners of CD9 in TEMs

Partner ProteinInteraction DomainFunctional ConsequenceBiological Role
Integrin α3β1LEL and TM domainsStrengthens adhesion complexesSuppresses tumor metastasis
EWI-2TM3 domainRegulates CD9 clustering and membrane curvatureModulates sperm-egg fusion
CD63TM domainsForms αIIbβ3-CD9-CD63 platelet complexPlatelet activation & aggregation
ADAM17LEL domainActivates EGFR ligands via ectodomain sheddingCancer cell invasiveness

CD9 Isoforms: Splice Variants & Tissue-Specific Expression

Alternative splicing generates tissue-specific CD9 isoforms:

  • Human Isoforms: NCBI lists six reviewed isoforms. Isoform 1 (NP001400172.1) is canonical (227 aa). Isoform 2 (NP001317241.1) lacks an N-terminal segment due to an alternate 5′ UTR, yielding a shorter protein [1].
  • Rat Variants:
  • mRNA-B: Lacks a translation start codon; detected in tumorigenic brain cell lines (e.g., BT8Ca).
  • mRNA-C: Uses an alternative exon 2 start codon, encoding a 5-transmembrane (TM) protein with an extended N-terminus. Expressed in brain, liver, and kidney, it may alter adhesion/migration functions [5].

CD9 expression is ubiquitous but highest in:

  • Immune tissues: Spleen, lymph nodes (B-cells, platelets).
  • Epithelial/endocrine organs: Esophagus (RPKM 210.8), prostate (RPKM 168.1) [1].In cancer, isoform ratios shift: Hepatocellular carcinoma downregulates canonical CD9 but retains oncogenic isoforms [5] [9].

Table 4: CD9 Isoforms and Tissue Distribution

IsoformStructural FeaturesExpression ProfileFunctional Implications
Canonical (Isoform 1)4 TM domains, 227 residuesUbiquitous (esophagus, prostate, immune cells)Suppresses cell motility
Isoform 2Truncated N-terminus, 4 TM domainsReproductive tissuesRole in sperm-egg fusion unknown
Rat mRNA-C5 TM domains, extended N-terminusBrain, liver, kidneyAltered adhesion/migration?
PoCD9.3 (Flounder)Divergent LEL sequence (70.61% identity to PoCD9.1)Spleen, head kidneyEnhanced intracellular pathogen defense

Compound Names Mentioned: CD9 antigen, Tetraspanin-29, TSPAN29, MIC3, MRP-1, BTCC-1, DRAP-27

Properties

CAS Number

147785-22-6

Product Name

CD9 antigen

Molecular Formula

C6H7NO3

Synonyms

CD9 antigen

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